molecular formula C24H30ClN3O3S B2505705 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1189906-78-2

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2505705
CAS No.: 1189906-78-2
M. Wt: 476.03
InChI Key: VWJALKCIABMXKJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a complex organic compound that features a benzodioxole ring, a benzothiazole ring, and a diethylaminoethyl group

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could involve investigating the potential uses of this compound, such as its potential as a pharmaceutical drug or as a chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Formation of Benzothiazole Intermediate: This involves the condensation of o-aminothiophenol with acetic acid derivatives under oxidative conditions to form the benzothiazole ring.

    Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under basic conditions.

    Introduction of Diethylaminoethyl Group: The final step involves the alkylation of the coupled product with diethylaminoethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and benzothiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the amide and benzothiazole nitrogen atoms under reducing conditions.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is unique due to its combination of benzodioxole and benzothiazole rings, along with the diethylaminoethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)11-12-27(24-25-23-17(4)16(3)7-10-21(23)31-24)22(28)14-18-8-9-19-20(13-18)30-15-29-19;/h7-10,13H,5-6,11-12,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJALKCIABMXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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